molecular formula C18H21FN4O3 B2425508 N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide CAS No. 1251685-36-5

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2425508
CAS RN: 1251685-36-5
M. Wt: 360.389
InChI Key: QLKJVKIRIWSVII-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.389. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for Imaging

One application of similar compounds is in the field of radiosynthesis for imaging purposes. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with specific structural modifications allowing labeling with fluorine-18, has been reported. These modifications facilitate in vivo imaging using positron emission tomography (PET), highlighting their potential in medical diagnostics and research (Dollé et al., 2008).

Anticancer Activity

Derivatives of pyrimidinone and oxazinone fused with thiophene rings, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, have demonstrated good antibacterial and antifungal activities, showcasing their potential as antimicrobial agents (Hossan et al., 2012). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for anticancer activity, with one compound showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Adenosine A3 Receptor Antagonists

The modification of the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold with diverse methoxyphenyl substitution patterns has been explored to modulate the antagonistic profile of the A(3) adenosine receptor, leading to the discovery of novel ligands exhibiting excellent potency and selectivity (Yaziji et al., 2013).

Anticonvulsant Activity

New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their anticonvulsant activity, showing potential in epilepsy treatment. The mechanism of anticonvulsant activity may be partially related to the influence on voltage-gated sodium and calcium channels (Obniska et al., 2015).

properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-12-9-17(25)23(18(20-12)22-7-3-4-8-22)11-16(24)21-13-5-6-15(26-2)14(19)10-13/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKJVKIRIWSVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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